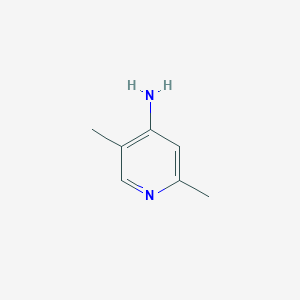

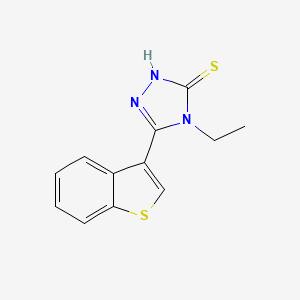

![molecular formula C15H22N2O4S B1334639 Ácido 4-metil-2-[1-(terc-butoxicarbonil)piperid-4-il]-1,3-tiazol-5-carboxílico CAS No. 216955-61-2](/img/structure/B1334639.png)

Ácido 4-metil-2-[1-(terc-butoxicarbonil)piperid-4-il]-1,3-tiazol-5-carboxílico

Descripción general

Descripción

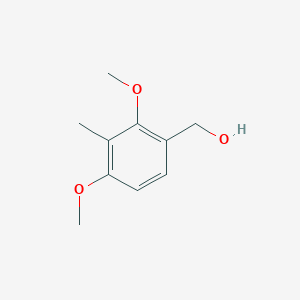

The compound 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical entity that features a thiazole ring, a common structural motif in many biologically active compounds. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis, and the piperidine moiety is a structural element often found in pharmaceuticals due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an asymmetric synthesis of a piperidine derivative with a tert-butoxycarbonyl group was developed, which is a useful intermediate for the synthesis of nociceptin antagonists . Another study describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, which also contain the tert-butoxycarbonyl group . These methods involve multiple steps, including diastereoselective reduction, isomerization, and reductive amination, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various analytical techniques. For example, the structure of a tert-butyl piperidine derivative was confirmed by MS and NMR spectroscopy . Another study on a nitrogenous compound containing a tert-butoxycarbonyl group utilized FT-IR, NMR, MS, and X-ray diffraction to confirm the structure . These techniques could be applied to determine the molecular structure of 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, protection/deprotection of functional groups, thionation, cyclodehydration, and aromatization . These reactions are crucial for constructing the thiazole ring and introducing the tert-butoxycarbonyl group. The synthesis of a tert-butyl piperidine derivative involved acylation, sulfonation, and substitution reactions . Understanding these reactions can provide insights into the potential reactivity and synthetic routes for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied using DFT calculations, which can predict the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals . These properties are important for understanding the behavior of the compound in different environments and its potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Estudios de degradación de proteínas

El grupo terc-butoxicarbonil (Boc) se utiliza a menudo en el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis), que están diseñadas para la degradación selectiva de proteínas . Este compuesto podría servir como precursor de moléculas PROTAC que tienen como objetivo degradar proteínas específicas relacionadas con enfermedades.

Investigación de seguridad y toxicología

Dada su clasificación como peligroso por la OSHA, los efectos de este compuesto en los sistemas biológicos se pueden estudiar para comprender su perfil de toxicidad y seguridad. Esto es crucial para la seguridad en el laboratorio y el desarrollo de protocolos de manipulación .

Mecanismo De Acción

The compound is used as a linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new PROTACs.

Propiedades

IUPAC Name |

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-9-11(13(18)19)22-12(16-9)10-5-7-17(8-6-10)14(20)21-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKKXEMKXSGKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383753 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216955-61-2 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)